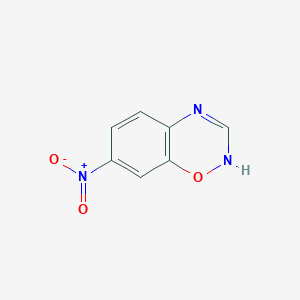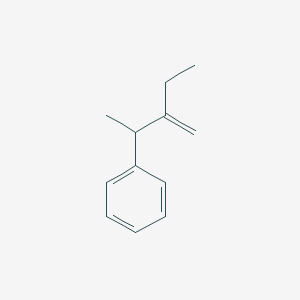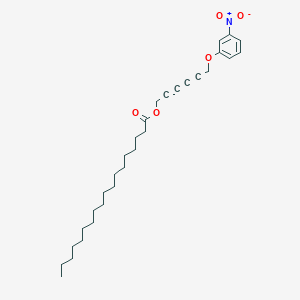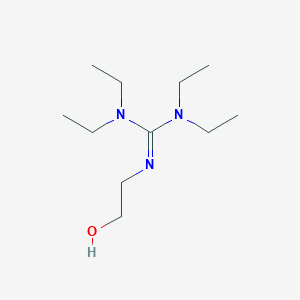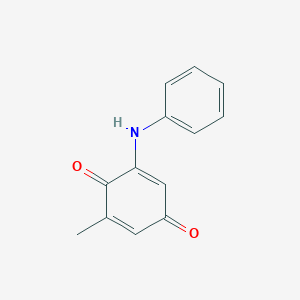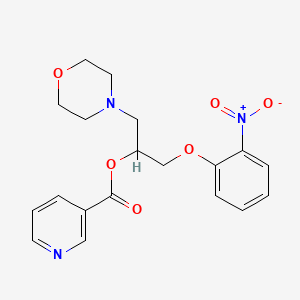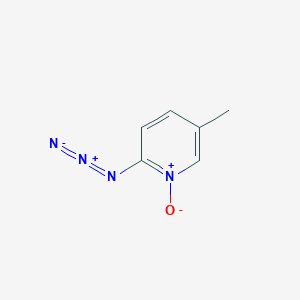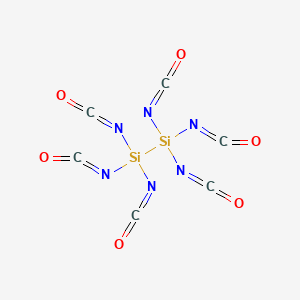
Hexaisocyanatodisilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexaisocyanatodisilane is an organosilicon compound with the molecular formula Si₂(NCO)₆ It is characterized by the presence of six isocyanate groups attached to a disilane backbone
準備方法
Synthetic Routes and Reaction Conditions: Hexaisocyanatodisilane can be synthesized through the reaction of disilane with silver isocyanate in an organic solvent such as toluene. The reaction typically proceeds under mild conditions, with the disilane and silver isocyanate being mixed in a stoichiometric ratio and stirred at room temperature. The product is then isolated and purified using standard techniques such as filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive isocyanate groups.
化学反応の分析
Types of Reactions: Hexaisocyanatodisilane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Cycloaddition Reactions: It can participate in [2+2] cycloaddition reactions with compounds like carbon dioxide, leading to the formation of cyclic products.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Solvents: Toluene, dichloromethane
Catalysts: Silver salts (for synthesis), organometallic catalysts (for specific reactions)
Major Products:
Ureas: Formed from the reaction with amines
Urethanes: Formed from the reaction with alcohols
Cyclic Compounds: Formed from cycloaddition reactions with carbon dioxide
科学的研究の応用
Hexaisocyanatodisilane has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicon-based polymers and materials with unique mechanical and thermal properties.
Catalysis: Acts as a catalyst in various organic reactions, including polymerization and reduction processes.
Biomedical Engineering:
作用機序
The mechanism of action of hexaisocyanatodisilane primarily involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and urethanes. The molecular targets include amines and alcohols, which react with the isocyanate groups through nucleophilic addition .
類似化合物との比較
Hexamethylene Diisocyanate (HDI): An aliphatic diisocyanate used in the production of polyurethanes.
Toluene Diisocyanate (TDI): An aromatic diisocyanate commonly used in the manufacture of flexible polyurethane foams.
Uniqueness: Hexaisocyanatodisilane is unique due to its disilane backbone, which imparts distinct chemical properties compared to other diisocyanates. Its ability to form silicon-based polymers and its reactivity with a wide range of nucleophiles make it a versatile compound in both research and industrial applications.
特性
CAS番号 |
56378-01-9 |
|---|---|
分子式 |
C6N6O6Si2 |
分子量 |
308.27 g/mol |
IUPAC名 |
triisocyanato(triisocyanatosilyl)silane |
InChI |
InChI=1S/C6N6O6Si2/c13-1-7-19(8-2-14,9-3-15)20(10-4-16,11-5-17)12-6-18 |
InChIキー |
UFOQPILEYOQVRC-UHFFFAOYSA-N |
正規SMILES |
C(=N[Si](N=C=O)(N=C=O)[Si](N=C=O)(N=C=O)N=C=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14623501.png)

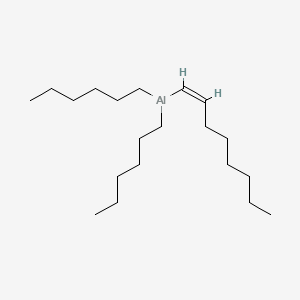
![1-Phenyl-9-azabicyclo[6.1.0]nonane](/img/structure/B14623515.png)
![2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile](/img/structure/B14623527.png)
